
1,1'-Sulfonyldiimidazole
Overview
Description
1,1’-Sulfonyldiimidazole is a chemical compound with the molecular formula C6H6N4O2S. It is known for its pseudo-twofold rotation axis of symmetry passing through the sulfur atom. This compound is utilized in various chemical reactions and has significant applications in scientific research and industrial processes .
Preparation Methods
1,1’-Sulfonyldiimidazole can be synthesized through several methods. One common synthetic route involves the reaction of imidazole with sulfuryl chloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Substitution Reactions
SDI participates in nucleophilic substitution reactions, where imidazole groups are displaced by other nucleophiles. This reactivity is critical for synthesizing sulfur-containing compounds.
Mechanistic Insight :
- Substitution occurs via deprotonation of the nucleophile (e.g., phenol) by a base (e.g., BTMG), followed by attack on the sulfur center .
- For amines, Ca(NTf₂)₂ activates SDI by stabilizing transition states, enabling efficient S–N bond formation .
Coupling Reactions
SDI facilitates cross-coupling reactions, particularly in the presence of transition metal catalysts.
Key Applications :
- Biaryl Synthesis : SDI enables one-pot Suzuki coupling for constructing complex aromatic systems .
- Peptide Bond Formation : As a coupling agent, SDI activates carboxylic acids in peptide synthesis, enhancing reaction efficiency .
Sulfuryl Fluoride (SO₂F₂) Generation
SDI decomposes under controlled conditions to release sulfuryl fluoride, a key reagent in SuFEx (Sulfur(VI) Fluoride Exchange) chemistry.
Method | Conditions | SO₂F₂ Yield | Application | Reference |
---|---|---|---|---|
Two-chamber reactor | SDI, 80°C, 12 h | ~95% | Synthesis of aryl fluorosulfates | |
Microwave-assisted | SDI, DMF, 100°C, 30 min | 85% | Polymer functionalization |
Mechanism :
- Thermal cleavage of S–N bonds releases SO₂F₂ gas, which reacts in situ with nucleophiles (e.g., phenols, amines) .
- This method avoids handling toxic gaseous SO₂F₂ directly, improving safety .
Complexation Reactions
SDI forms stable complexes with electron-deficient species, enabling novel synthetic pathways.
Structural Analysis :
Scientific Research Applications
1,1’-Sulfonyldiimidazole has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It can be used in the preparation of stable complexes that are useful in biological studies.
Mechanism of Action
The mechanism of action of 1,1’-Sulfonyldiimidazole involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfur atom in the compound plays a crucial role in its reactivity, allowing it to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
1,1’-Sulfonyldiimidazole can be compared with other similar compounds such as:
- 1,1’-Sulfonylbis[1H-imidazole]
- 1-Imidazol-1-ylsulfonylimidazole
- N,N’-Sulfuryldiimidazole
These compounds share similar structural features but may differ in their reactivity and applications. 1,1’-Sulfonyldiimidazole is unique due to its specific reactivity and ability to form stable complexes .
Biological Activity
1,1'-Sulfonyldiimidazole (SDI) is a compound with significant potential in various biological applications, particularly in medicinal chemistry and synthetic biology. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula: CHNOS
- Molecular Weight: 198.20 g/mol
- CAS Number: 7189-69-7
- InChI Key: ZLKNPIVTWNMMMH-UHFFFAOYSA-N
SDI is characterized by its sulfonyl group attached to imidazole rings, which enhances its reactivity and utility in various chemical transformations.
1. Enzyme Inhibition
SDI has been identified as a potent inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect drug metabolism and pharmacokinetics, making SDI a valuable compound in drug design and development. The inhibition profile indicates that while it affects CYP1A2, it does not significantly inhibit other major isoforms such as CYP2C19 or CYP3A4 .
2. SuFEx Chemistry
One of the most notable applications of SDI is in sulfur(VI) fluoride exchange (SuFEx) chemistry. This process allows for the selective modification of biomolecules, enhancing their biological activity and stability. For instance, SDI can be used to create linkers for drug conjugates, improving their pharmacological properties . The hydrolytic stability of the sulfur(VI)-fluoride bond is crucial for ensuring that the compound remains unreactive until activated by biological targets .
Case Study 1: Drug Development
In a study conducted by Borggraeve et al., SDI was utilized to synthesize fluorinated compounds that showed improved bioactivity against specific cancer cell lines. The research highlighted the ability of SDI to facilitate the incorporation of fluorine into drug candidates, which often leads to enhanced metabolic stability and bioavailability .
Case Study 2: Synthesis of Sulfamates
Another significant application of SDI was demonstrated in the synthesis of sulfamate derivatives. Researchers found that using SDI as a precursor allowed for high-yield synthesis of these compounds under mild conditions. The resulting sulfamates exhibited promising biological activities, including antibacterial effects .
Biological Activity Summary Table
Biological Activity | Mechanism | Example Applications |
---|---|---|
Enzyme Inhibition | CYP1A2 Inhibitor | Drug metabolism modulation |
SuFEx Chemistry | Targeted modification of biomolecules | Drug conjugate synthesis |
Synthesis of Sulfamates | Formation under mild conditions | Antibacterial agents |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1,1'-Sulfonyldiimidazole for fluorination reactions?
- Methodological Answer : Synthesis optimization involves adjusting reaction stoichiometry, solvent choice, and fluoride sources. For example, De Borggraeve's method yields 0.12 M SO₂F₂ in acetonitrile (ACN) using 5.5 mmol of this compound, but efficiency can be improved by exploring alternative fluoride sources (e.g., NaF, KF) and ex situ thionyl fluoride generation . Reaction monitoring via TLC and purification via recrystallization (mp 135–137°C) are critical for reproducibility .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : The compound is classified under GHS for skin irritation (Category 2), eye irritation (Category 2A), and organ toxicity (Category 3). Researchers must use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Spills should be neutralized with inert adsorbents and disposed of as hazardous waste .
Q. What spectroscopic and analytical techniques are effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- X-ray diffraction (XRD) : Resolves crystal structure parameters (e.g., bond angles, unit cell dimensions) .
- IR spectroscopy : Identifies functional groups (e.g., sulfonyl stretching at ~1350 cm⁻¹) .
- HPLC : Validates purity (>97.0% via TLC or chromatographic methods) .
Advanced Research Questions
Q. How does the reactivity of this compound compare to other sulfonylating agents (e.g., sulfuryl fluoride)?
- Methodological Answer : this compound offers superior stability and controlled reactivity compared to gaseous reagents like SOF₂. For instance, it avoids the need for hazardous gas handling in fluorination reactions. Comparative studies show its efficiency in peptide synthesis via acyl fluoride intermediates, with yields dependent on solvent polarity and temperature .
Q. What methodological considerations apply when using this compound to synthesize covalent inhibitors for protein-protein interactions?
- Methodological Answer : Key steps include:
- Selective functionalization : Target specific nucleophilic residues (e.g., serine or cysteine) via sulfonamide bond formation.
- Kinetic control : Optimize reaction time (e.g., 12–24 hrs) and stoichiometry to prevent over-modification.
- Validation : Use mass spectrometry (MS) and NMR (e.g., spin-spin coupling constants) to confirm covalent adduct formation .
Q. How can computational methods (e.g., DFT) aid in understanding the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations model frontier molecular orbitals to predict sites of electrophilic/nucleophilic attack. For example, studies on bond dissociation energies (BDEs) of the sulfonyl group explain its preference for fluoride displacement in SO₂F₂ generation. These models align with experimental XRD data on molecular geometry .
Q. Key Considerations for Researchers
- Experimental Design : Prioritize controlled fluorination conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions .
- Data Contradictions : Discrepancies in reported yields may arise from solvent purity or fluoride source variability (e.g., NaF vs. KHF₂) .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and chemical safety protocols .
Properties
IUPAC Name |
1-imidazol-1-ylsulfonylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c11-13(12,9-3-1-7-5-9)10-4-2-8-6-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKNPIVTWNMMMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)S(=O)(=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30222152 | |
Record name | 1,1'-Sulphonylbis-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30222152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7189-69-7 | |
Record name | 1,1′-Sulfonyldiimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7189-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Sulphonylbis-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007189697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Sulphonylbis-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30222152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-sulphonylbis-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.777 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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